cis-3-Aminocyclohexanecarbonitrile;hydrobromide

Description

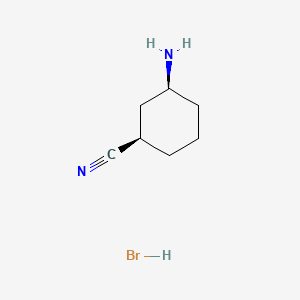

cis-3-Aminocyclohexanecarbonitrile;hydrobromide is a cyclohexane-based organic compound featuring an amino group (-NH₂) and a cyano group (-CN) in a cis-configuration at the 3-position of the ring. The hydrobromide salt enhances its stability and solubility in polar solvents, making it relevant for pharmaceutical and materials science research.

Properties

Molecular Formula |

C7H13BrN2 |

|---|---|

Molecular Weight |

205.10 g/mol |

IUPAC Name |

(1R,3S)-3-aminocyclohexane-1-carbonitrile;hydrobromide |

InChI |

InChI=1S/C7H12N2.BrH/c8-5-6-2-1-3-7(9)4-6;/h6-7H,1-4,9H2;1H/t6-,7+;/m1./s1 |

InChI Key |

JMQQRPDAKWEPEZ-HHQFNNIRSA-N |

Isomeric SMILES |

C1C[C@H](C[C@H](C1)N)C#N.Br |

Canonical SMILES |

C1CC(CC(C1)N)C#N.Br |

Origin of Product |

United States |

Scientific Research Applications

Chemistry: The compound is used as an intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals. Biology: It serves as a building block in the synthesis of biologically active molecules. Medicine: It is used in the development of drugs targeting various diseases. Industry: The compound finds applications in the manufacture of polymers and other industrial chemicals.

Mechanism of Action

The mechanism by which cis-3-Aminocyclohexanecarbonitrile;hydrobromide exerts its effects depends on its specific application. For example, in drug development, it may interact with biological targets such as enzymes or receptors, leading to therapeutic effects. The molecular pathways involved can vary widely based on the context of its use.

Comparison with Similar Compounds

Research Implications

- Pharmaceutical Design: The cis-3-amino/cyano configuration may favor interactions with planar biological targets (e.g., enzyme active sites), whereas trans-isomers or bulkier derivatives (e.g., cyclobutanes) could optimize selectivity .

- Material Science: Cyano-containing cyclohexanes may serve as precursors for polymers or liquid crystals, with steric and electronic properties tunable via isomerism or functional group substitution .

Q & A

Q. What are the recommended synthetic routes for preparing cis-3-Aminocyclohexanecarbonitrile hydrobromide?

The synthesis typically involves stereoselective methods to ensure the cis configuration. For analogous cyclohexane derivatives, reductive amination of ketonitriles using sodium cyanoborohydride has been employed, followed by salt formation with hydrobromic acid. Key steps include protecting the amine group during nitrile formation and optimizing reaction conditions (e.g., solvent polarity, temperature) to favor the cis isomer .

Q. How can the structural configuration of cis-3-Aminocyclohexanecarbonitrile hydrobromide be confirmed?

X-ray crystallography is the gold standard for determining stereochemistry. For related cyclohexane derivatives, single-crystal X-ray diffraction confirmed the cis configuration by analyzing dihedral angles and hydrogen-bonding patterns . Complementary techniques like -NMR (e.g., coupling constants for axial-equatorial proton arrangements) and IR spectroscopy (C≡N stretch ~2200 cm) validate functional groups .

Q. What are the solubility and stability considerations for this compound in aqueous solutions?

Hydrobromide salts generally enhance aqueous solubility due to ionic dissociation. Stability studies for similar compounds recommend storage at 2–8°C under inert atmospheres to prevent degradation. Buffered solutions (pH 4–6) minimize hydrolysis of the nitrile group, as evidenced by accelerated stability testing .

Q. What pharmacological advantages does the hydrobromide salt form offer?

The hydrobromide counterion improves bioavailability by increasing solubility and modulating crystallinity. For example, scopolamine hydrobromide exhibits enhanced CNS permeability compared to free bases, a principle applicable to aminocyclohexane derivatives targeting neurological pathways .

Advanced Research Questions

Q. How can enantiomers of cis-3-Aminocyclohexanecarbonitrile hydrobromide be resolved?

Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak IA) effectively separates enantiomers. For stereoisomeric aminocyclohexane derivatives, mobile phases of hexane:isopropanol (90:10) with 0.1% trifluoroacetic acid achieve baseline resolution. Alternatively, enzymatic resolution using lipases has been reported for structurally similar amines .

Q. What strategies mitigate stability challenges under high humidity or elevated temperatures?

Lyophilization reduces hygroscopicity, as demonstrated for hydrobromide salts of related compounds. Incorporating excipients like cyclodextrins during formulation can shield the nitrile group from hydrolytic degradation. Stability-indicating LC-MS methods (e.g., C18 columns, 0.1% formic acid in mobile phase) monitor degradation products .

Q. How can structure-activity relationship (SAR) studies elucidate the role of the nitrile group?

Replace the nitrile with isosteres (e.g., carboxylate, amide) and compare binding affinities in target assays. For benzonitrile derivatives, nitrile-to-carbamate substitution reduced off-target activity while retaining potency, suggesting a strategy for optimizing selectivity .

Q. Which analytical techniques are optimal for quantifying this compound in biological matrices?

LC-MS/MS with multiple reaction monitoring (MRM) provides high sensitivity. For example, a validated method for scopolamine hydrobromide in plasma uses electrospray ionization (ESI+) and transitions m/z 304→138 (quantifier) and 304→156 (qualifier). Solid-phase extraction (C18 cartridges) ensures >90% recovery .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.